molecular formula C13H15N3O2 B1508502 (N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide

(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide

Cat. No. B1508502
M. Wt: 245.28 g/mol
InChI Key: XMISCTYHTRQOBR-UHFFFAOYSA-N
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Patent
US07812176B2

Procedure details

Methylhydrazine (319.3 g) was added to methanol (13.931 L) stirred and chilled to −15° C. under nitrogen. Aqueous HCl (37 wt %, 1859.6 g) was then added at a rate sufficiently slow to enable the stirred solution to be maintained at −12 to −7° C. with reactor jacket cooling. As stirring under nitrogen was continued at −10° C., 3-dimethylamino-1-(2′-methoxy-5′-acetamidophenyl)prop-2-en-1-one (4, 1546.9 g) was added as a solid over ten minutes. The resulting homogenous dark brown solution was stirred under nitrogen first at 0° C. for 3 hours and then at 10° C. for 5.5 hours before 33% aqueous ammonia (1090 mL) was added at a rate sufficiently slow (25 minutes) to enable the stirred solution to be maintained at 8.6-15.2° C. with reactor jacket cooling. LC/MS analyses of the reaction mixture before aqueous ammonia treatment revealed 97.3% conversion of 4 to 5 and its other N-methylpyrazole isomer (in 83.3:13.2 ratio) and, after aqueous ammonia treatment, 100% conversion of 4 to 5 and its other N-methylpyrazole isomer (in 87.8:12.2 ratio). The aqueous ammonia addition raised the reaction mixture pH to 8. Methanol (ca. 12 L) was then distilled off the stirred reaction mixture at atmospheric pressure and internal temperatures rising to 74.4° C. Product crystallization, which started at the end of the distillation, was completed by cooling the reaction mixture to −2° C. and holding that temperature with stirring for 44 hours. LC/MS analysis of the crystallization mixture's liquid phase revealed 5 and its other N-methylpyrazole isomer in about 1:3 ratio. (Higher ratios of 5:other isomer in the liquid phase jeopardize product yield, and lower ratios jeopardize product purity. In either case, the crystallization can be repeated by heating the stirred mixture back to reflux at atmospheric pressure and, prior to recrystallization, either distilling off more methanol (if the ratio is high) or adding additional methanol (if the ratio is low).) The reaction mixture was filtered by suction, and the filtered solids were washed with 0° C. water (3 L, then 2×500 mL) and dried at 40° C., <1 mm HgA to provide 5 (1157.7 g, 80.0% yield).
Name
Methylhydrazine
Quantity
319.3 g
Type
reactant
Reaction Step One
Quantity
13.931 L
Type
solvent
Reaction Step One
Name
Quantity
1859.6 g
Type
reactant
Reaction Step Two
Name
3-dimethylamino-1-(2′-methoxy-5′-acetamidophenyl)prop-2-en-1-one
Quantity
1546.9 g
Type
reactant
Reaction Step Three
Quantity
1090 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2]N.Cl.C[N:6](C)[CH:7]=[CH:8][C:9]([C:11]1[CH:16]=[C:15]([NH:17][C:18](=[O:20])[CH3:19])[CH:14]=[CH:13][C:12]=1[O:21][CH3:22])=O.N.CN1C=CC=N1>CO>[CH3:22][O:21][C:12]1[CH:13]=[CH:14][C:15]([NH:17][C:18](=[O:20])[CH3:19])=[CH:16][C:11]=1[C:9]1[N:2]([CH3:1])[N:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Methylhydrazine
Quantity
319.3 g
Type
reactant
Smiles
CNN
Name
Quantity
13.931 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1859.6 g
Type
reactant
Smiles
Cl
Step Three
Name
3-dimethylamino-1-(2′-methoxy-5′-acetamidophenyl)prop-2-en-1-one
Quantity
1546.9 g
Type
reactant
Smiles
CN(C=CC(=O)C1=C(C=CC(=C1)NC(C)=O)OC)C
Step Four
Name
Quantity
1090 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to be maintained at −12 to −7° C. with reactor jacket
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
As stirring under nitrogen
CUSTOM
Type
CUSTOM
Details
was continued at −10° C.
STIRRING
Type
STIRRING
Details
The resulting homogenous dark brown solution was stirred under nitrogen first at 0° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to be maintained at 8.6-15.2° C. with reactor jacket
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
raised the reaction mixture pH to 8
DISTILLATION
Type
DISTILLATION
Details
Methanol (ca. 12 L) was then distilled off
CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture at atmospheric pressure and internal temperatures
CUSTOM
Type
CUSTOM
Details
rising to 74.4° C
CUSTOM
Type
CUSTOM
Details
Product crystallization, which
DISTILLATION
Type
DISTILLATION
Details
started at the end of the distillation
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mixture to −2° C.
STIRRING
Type
STIRRING
Details
with stirring for 44 hours
Duration
44 h
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
In either case, the crystallization
TEMPERATURE
Type
TEMPERATURE
Details
by heating the stirred mixture back
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to recrystallization
DISTILLATION
Type
DISTILLATION
Details
distilling off more methanol (if the ratio
ADDITION
Type
ADDITION
Details
adding additional methanol (if the ratio
FILTRATION
Type
FILTRATION
Details
) The reaction mixture was filtered by suction
WASH
Type
WASH
Details
the filtered solids were washed with 0° C. water (3 L
CUSTOM
Type
CUSTOM
Details
2×500 mL) and dried at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)NC(C)=O)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 1157.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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